1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 4394-26-7
VCID: VC1993923
InChI: InChI=1S/C8H9N3S/c9-8-3-4-10-11(8)6-7-2-1-5-12-7/h1-5H,6,9H2
SMILES: C1=CSC(=C1)CN2C(=CC=N2)N
Molecular Formula: C8H9N3S
Molecular Weight: 179.24 g/mol

1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine

CAS No.: 4394-26-7

Cat. No.: VC1993923

Molecular Formula: C8H9N3S

Molecular Weight: 179.24 g/mol

* For research use only. Not for human or veterinary use.

1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine - 4394-26-7

Specification

CAS No. 4394-26-7
Molecular Formula C8H9N3S
Molecular Weight 179.24 g/mol
IUPAC Name 2-(thiophen-2-ylmethyl)pyrazol-3-amine
Standard InChI InChI=1S/C8H9N3S/c9-8-3-4-10-11(8)6-7-2-1-5-12-7/h1-5H,6,9H2
Standard InChI Key KFEVMOCBDLBBKX-UHFFFAOYSA-N
SMILES C1=CSC(=C1)CN2C(=CC=N2)N
Canonical SMILES C1=CSC(=C1)CN2C(=CC=N2)N

Introduction

Chemical Identity and Structural Characteristics

1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine is a heterocyclic compound characterized by a pyrazole ring with an amine substituent at position 5 and a thiophen-2-ylmethyl group at position 1. This arrangement creates a molecule with multiple reaction sites and interesting electronic properties .

Basic Identification Parameters

The compound is cataloged with specific identifiers that facilitate its tracking in chemical databases and literature:

ParameterValue
CAS Number4394-26-7
Molecular FormulaC₈H₉N₃S
Molecular Weight179.24 g/mol
IUPAC Name1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine
InChI KeyKFEVMOCBDLBBKX-UHFFFAOYSA-N
European Community (EC) Number858-673-9

Table 1: Identification parameters of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine

Structural Features

The molecule consists of two principal heterocyclic components:

  • A pyrazole ring bearing an amino group at the 5-position, which contributes to the compound's nucleophilic character and hydrogen-bonding capabilities.

  • A thiophene ring connected to the pyrazole nitrogen via a methylene bridge, introducing sulfur-mediated interactions and expanded π-electron density .

This combination of heterocycles creates a molecule with diverse reactive sites and electronic distributions, making it valuable for both synthetic organic chemistry and medicinal chemistry applications. The presence of the amine group at position 5 of the pyrazole ring provides a versatile handle for further functionalization, while the thiophene component introduces sulfur-mediated interactions that can enhance binding to various biological targets.

Physical and Chemical Properties

The physical and chemical properties of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine contribute significantly to its applications in various fields, particularly in medicinal chemistry and organic synthesis.

Physical Properties

1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine typically appears as a brown crystalline solid with defined physical characteristics:

PropertyValue
Physical StateSolid, brown crystalline
Melting Point72-73°C
SolubilitySoluble in polar organic solvents
Purity (Commercial)≥95.0%

Table 2: Physical properties of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine

Chemical Reactivity

The compound exhibits chemical reactivity typical of its constituent functional groups:

  • The primary amine group at the pyrazole 5-position can undergo various transformations:

    • Nucleophilic substitution reactions

    • Amide formation with carboxylic acids or acid chlorides

    • Schiff base formation with aldehydes and ketones

    • Acylation and alkylation reactions

  • The thiophene ring demonstrates reactivity characteristic of electron-rich heterocycles:

    • Electrophilic aromatic substitution at positions 3 and 5

    • Oxidation reactions, potentially forming thiophene sulfoxides or sulfones

    • Participation in various coupling reactions

  • The pyrazole core can engage in:

    • Metalation reactions

    • Halogenation

    • Cross-coupling reactions

    • Ring transformations under specific conditions

The combination of these reactive sites creates a versatile scaffold for chemical modification, allowing for extensive derivatization to tune physical, chemical, and biological properties.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine, each with specific advantages depending on reagent availability and desired scale.

N-Alkylation Approach

The most common synthetic route involves N-alkylation of a pyrazol-5-amine with a thiophen-2-ylmethyl halide:

  • Preparation of a suitably protected pyrazol-5-amine

  • N-alkylation with thiophen-2-ylmethyl bromide or chloride under basic conditions

  • Deprotection to reveal the desired product

This method typically employs bases such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or acetonitrile. The reaction conditions generally involve temperatures between 60-80°C for several hours to ensure complete conversion .

Domino Reaction Strategy

An alternative approach involves multicomponent domino reactions of arylglyoxals with pyrazol-5-amines. This method has been reported to provide access to various pyrazole derivatives:

  • Reaction of arylglyoxal monohydrates with pyrazol-5-amines in DMF

  • Use of p-toluenesulfonic acid (p-TsOH) as a Brønsted acid promoter

  • Formation of intermediate products that can be further modified to obtain the target compound

This approach is particularly valuable for accessing more complex derivatives with additional functionality, though it may require optimization of reaction conditions for the specific target.

Synthetic Challenges and Optimizations

Several factors influence the efficiency of these synthetic routes:

ChallengeOptimization Strategy
Regioselectivity in N-alkylationCareful control of temperature and base strength
Side reactions at the amine groupUse of protecting groups for the amine functionality
Purification difficultiesColumn chromatography or recrystallization from appropriate solvents
Scale-up considerationsContinuous flow processes for industrial production

Table 3: Synthetic challenges and optimization strategies

The choice of synthetic method depends on the scale required, available starting materials, and the specific substitution pattern desired on the final product.

Biological Activities and Applications

1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine and its derivatives have demonstrated a range of biological activities that position them as compounds of interest for pharmaceutical development.

Anticancer Properties

Derivatives of pyrazole compounds containing thiophene moieties have shown promising anticancer activities:

  • Cytotoxicity against various cancer cell lines, including lung carcinoma (A549) and breast cancer (MCF7) cells

  • Potential mechanisms including apoptosis induction and cell cycle arrest

  • Structure-activity relationship studies suggesting that the thiophene-pyrazole linkage contributes significantly to the anticancer properties

While the specific activity of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine itself requires further investigation, the structural class has demonstrated considerable potential in this therapeutic area.

Antimicrobial Activities

Compounds containing pyrazole and thiophene rings have exhibited antimicrobial properties against various pathogens:

Pathogen TypeObserved ActivityComparative Efficacy
Gram-positive bacteriaModerate to good inhibitionComparable to standard antibiotics in some cases
Gram-negative bacteriaVariable activityGenerally less effective than against Gram-positive
FungiSelective antifungal propertiesStructure-dependent efficacy

Table 4: Antimicrobial activity profile of related thiophene-pyrazole compounds

The antimicrobial properties are believed to stem from the ability of these compounds to interact with multiple targets in microbial cells, including membrane components and essential enzymes.

Other Biological Activities

Additional pharmacological properties associated with this class of compounds include:

  • Anti-inflammatory effects through potential inhibition of cyclooxygenase or cytokine production

  • Analgesic properties in preliminary animal models

  • Potential interactions with various ion channels and enzymes that modulate physiological processes

These diverse biological activities make 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine and related compounds valuable scaffolds for medicinal chemistry exploration.

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is essential for rational drug design based on the 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine scaffold.

Key Structural Determinants of Activity

Several structural features have been identified as critical for the biological activity of pyrazole-thiophene hybrid compounds:

  • The free amino group at the 5-position of the pyrazole ring often serves as a hydrogen bond donor in interactions with biological targets

  • The thiophene ring contributes to lipophilicity and may engage in π-π stacking with aromatic amino acid residues in protein targets

  • The methylene bridge between the heterocycles provides conformational flexibility that can influence binding affinity

Effect of Modifications

Studies on related compounds have revealed how structural modifications affect biological properties:

Modification SiteEffect on PropertiesImpact on Biological Activity
Pyrazole N-1Alters electronic distributionCan enhance or diminish target selectivity
Amine group (position 5)Changes H-bonding capabilityCritical for recognition by many biological targets
Thiophene ringAffects lipophilicity and metabolic stabilityInfluences membrane permeability and pharmacokinetics
Methylene bridgeModifies conformational flexibilityAlters binding affinity to target proteins

Table 5: Effects of structural modifications on properties and biological activity

Molecular Interactions with Biological Targets

Computational and experimental studies suggest that 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine and its derivatives interact with biological targets through multiple mechanisms:

  • Hydrogen bonding interactions via the amino group

  • π-π stacking involving the aromatic heterocycles

  • Hydrophobic interactions through the thiophene ring

  • Potential coordination with metal ions in metalloenzymes

These diverse interaction modes contribute to the broad spectrum of biological activities observed for this compound class.

GHS PictogramSignal WordHazard Statements
GHS07WarningH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

Table 6: Hazard classification of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine

Current Research and Future Directions

Research on 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine continues to evolve, with several promising avenues for future investigation.

Recent Research Developments

Current research involving this compound and related structures focuses on:

  • Development of more efficient synthetic routes with improved yields and purity

  • Exploration of novel derivatives with enhanced biological activities

  • Detailed studies of mechanism of action for observed biological effects

  • Investigation of potential applications beyond pharmaceutical uses

Emerging Applications

Several emerging applications for 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine and related compounds are being explored:

  • As building blocks for more complex heterocyclic systems with targeted biological activities

  • Development of selective enzyme inhibitors for various therapeutic applications

  • Potential use in materials science, leveraging the electronic properties of the thiophene-pyrazole system

  • Application in combinatorial chemistry libraries for drug discovery

Future Research Directions

Future investigations are likely to focus on:

  • Comprehensive structure-activity relationship studies to optimize biological activity

  • Development of targeted derivatives with improved pharmacokinetic profiles

  • Exploration of synergistic effects with established therapeutic agents

  • Application of computational methods to predict properties and activities of novel derivatives

These research directions highlight the continued relevance of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine in chemical and pharmaceutical research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator